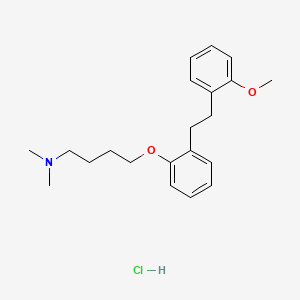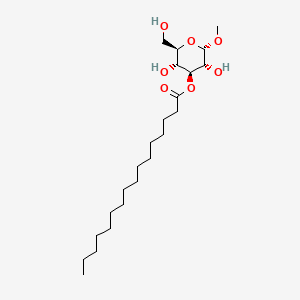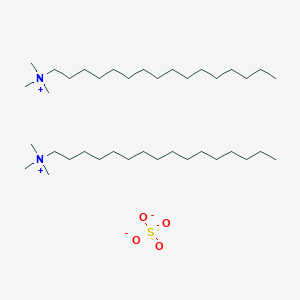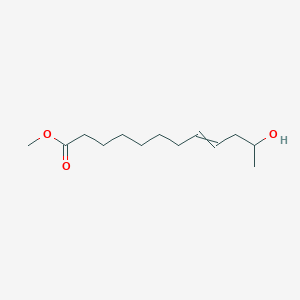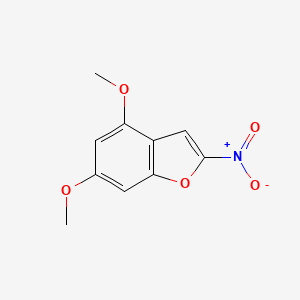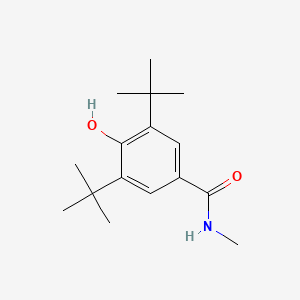![molecular formula C38H46O2 B14475340 1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} CAS No. 65848-21-7](/img/structure/B14475340.png)
1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} is an organic compound with the molecular formula C38H46O2 It is characterized by its naphthalene core structure, which is substituted with ethylhexyl groups and connected via an ethyne linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} typically involves the coupling of naphthalene derivatives with ethyne. One common method includes the reaction of 2-[(2-ethylhexyl)oxy]naphthalene with ethyne under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process. The mixture is heated to a specific temperature, usually around 60°C for initial reaction and then increased to 110°C for completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethyne linkage to an ethane linkage, altering the compound’s properties.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution can introduce halogen or nitro groups onto the naphthalene rings.
Scientific Research Applications
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as fluorescent probes or bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} exerts its effects depends on its specific application In organic electronics, the compound’s conjugated system allows it to efficiently transport charge, making it suitable for use in semiconductors and OLEDs
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,1’-(1,2-ethynediyl)bis[2-[(2-ethylhexyl)oxy]-: This compound shares a similar structure but may have different substituents or linkages.
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Another related compound with different functional groups and linkages.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} is unique due to its specific ethyne linkage and the presence of ethylhexyl groups, which confer distinct physical and chemical properties. These features make it particularly suitable for applications in organic electronics and advanced material synthesis.
Properties
CAS No. |
65848-21-7 |
|---|---|
Molecular Formula |
C38H46O2 |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
2-(2-ethylhexoxy)-1-[2-[2-(2-ethylhexoxy)naphthalen-1-yl]ethynyl]naphthalene |
InChI |
InChI=1S/C38H46O2/c1-5-9-15-29(7-3)27-39-37-25-21-31-17-11-13-19-33(31)35(37)23-24-36-34-20-14-12-18-32(34)22-26-38(36)40-28-30(8-4)16-10-6-2/h11-14,17-22,25-26,29-30H,5-10,15-16,27-28H2,1-4H3 |
InChI Key |
WIFCOCBSINCERF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C(C2=CC=CC=C2C=C1)C#CC3=C(C=CC4=CC=CC=C43)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



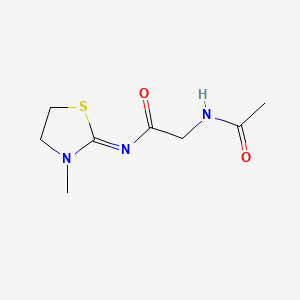
![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)
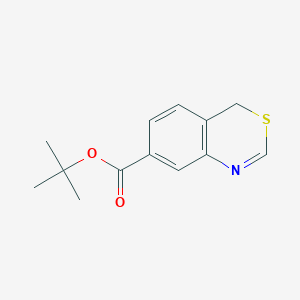
![[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane](/img/structure/B14475270.png)
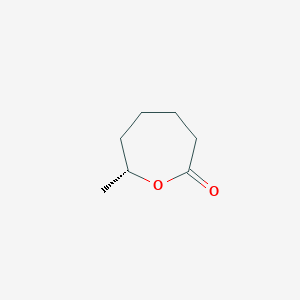
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
